3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a benzimidazole moiety fused with a triazolopyridazine ring system. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a benzimidazole derivative with a triazolopyridazine precursor under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Benzimidazole derivatives: Compounds with a benzimidazole core but different fused ring systems or substituents.
Uniqueness
3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of a benzimidazole and triazolopyridazine ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
596825-63-7 |
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Molecular Formula |
C12H7ClN6 |
Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(3H-benzimidazol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H7ClN6/c13-10-3-4-11-16-17-12(19(11)18-10)7-1-2-8-9(5-7)15-6-14-8/h1-6H,(H,14,15) |
InChI Key |
QXKXFYBCJIBBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN=C4N3N=C(C=C4)Cl)NC=N2 |
Origin of Product |
United States |
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